N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWWXWIFMVLVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolidinone intermediate.
Formation of the Ethylimino Group: The final step involves the condensation of the intermediate with an ethylamine derivative to form the ethylimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)benzamide
- 4-bromophenyl 4-bromobenzoate
Uniqueness
N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of a bromophenyl group, an ethylimino group, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the thiazolidinone ring may enhance its biological activity and stability compared to other bromophenyl derivatives.
Biological Activity
N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound that belongs to the thiazolidinone class, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against various bacterial and fungal strains. The compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for several strains .
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazolidinones to disrupt bacterial cell walls or inhibit essential metabolic pathways, although specific mechanisms for this compound have yet to be fully elucidated.
Anticancer Activity
Thiazolidinones are also being explored for their anticancer properties:
- Cell Line Studies : In vitro studies have shown that certain thiazolidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Specific compounds demonstrated IC50 values as low as 1.27 µM, indicating strong potential for therapeutic applications .
- Apoptosis Induction : Flow cytometric analysis revealed that some derivatives induce apoptosis in cancer cells without affecting normal cells, suggesting a selective targeting mechanism .
Other Biological Activities
Thiazolidinones, including the compound , have been reported to exhibit a range of other biological activities:
- Antioxidant Properties : Some derivatives show significant antioxidant activity, which is crucial for combating oxidative stress in cells .
- Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been documented, contributing to their overall therapeutic profile .
Case Studies and Research Findings
A variety of studies have focused on the biological activities of thiazolidinone derivatives:
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide?
The synthesis involves:
- Thiazolidinone ring formation : Condensation of ethylenediamine derivatives with carbonyl-containing reagents under reflux in ethanol or THF .
- Bromophenyl acetamide coupling : Nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt in DMF at 0–25°C .
- Critical parameters : Temperature control (±2°C), anhydrous solvents (e.g., DCM), and reaction times (12–24 hrs) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare H/C NMR chemical shifts with predicted values (e.g., δ ~7.5 ppm for bromophenyl protons) .
- IR spectroscopy : Validate carbonyl (C=O, ~1700 cm) and thiazolidinone ring (C-N, ~1250 cm) functional groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., m/z 409.2 for CHBrNOS) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Q. How should researchers optimize purification for this compound?
- Column chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 to 1:1) .
- Recrystallization : Use ethanol/water mixtures (70:30) at 4°C to enhance crystal formation and purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in structural characterization?
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in the thiazolidinone ring) .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .
Q. What strategies address contradictory bioactivity data across studies?
- Dose-response re-evaluation : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects .
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell culture) and incubation time (24–48 hrs) .
Q. How can computational modeling predict SAR for analogs of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding poses with target receptors (e.g., EGFR kinase; PDB ID: 1M17) .
- QSAR analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity using Hammett constants .
| Analog | Substituent | IC (µM) | Key Interaction |
|---|---|---|---|
| Parent compound | Br | 12.3 | H-bond with Thr766 (EGFR) |
| 4-Chlorophenyl derivative | Cl | 18.9 | Reduced hydrophobic fit |
Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?
- LC-HRMS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the thiazolidinone ring at pH 7.4) .
- Stress testing : Expose the compound to UV light (254 nm, 48 hrs) or HO (3%, 24 hrs) to simulate oxidative degradation .
Q. How do solvent effects influence reaction yields in multi-step syntheses?
- Polar aprotic solvents : DMF increases nucleophilicity in amidation steps (yield: 65–75%) but may form dimethylamine byproducts .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (2 hrs vs. 24 hrs) but requires rigorous temperature monitoring .
Q. What methodologies validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .
- Knockdown/overexpression models : Use siRNA targeting putative receptors to assess activity loss (e.g., 50% reduction in caspase-3 activation) .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and NMR data on conformational flexibility?
Q. Why do bioactivity results vary between enzyme inhibition and cell-based assays?
- Membrane permeability : LogP (~2.5) may limit intracellular accumulation; use PAMPA assays to quantify permeability (<5 × 10 cm/s indicates poor uptake) .
- Metabolic inactivation : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
